2-Allyloxirane
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8O |
|---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
2-prop-2-enyloxirane |
InChI |
InChI=1S/C5H8O/c1-2-3-5-4-6-5/h2,5H,1,3-4H2 |
InChI Key |
SPXXVGQMQJYJJO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CO1 |
Origin of Product |
United States |
Synthetic Strategies and Enantioselective Preparation of 2 Allyloxirane
Asymmetric Synthesis Approaches for Chiral 2-Allyloxirane Enantiomers
The preparation of chiral this compound enantiomers can be achieved through several principal asymmetric synthesis methodologies. These include the use of chiral auxiliaries, sourcing from the chiral pool, and various catalytic methods. Each approach offers distinct advantages and is chosen based on factors such as desired enantiomeric purity, scalability, and the availability of starting materials.
Chiral Auxiliaries in this compound Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgwikipedia.org This strategy relies on the auxiliary to create a diastereomeric intermediate that influences the approach of reagents to a reactive site, leading to the preferential formation of one enantiomer of the product.
The general process involves attaching a chiral auxiliary to a precursor of this compound. The resulting compound, now containing a chiral center, undergoes a diastereoselective reaction to form the epoxide ring. The steric and electronic properties of the auxiliary direct the epoxidation to one face of the double bond over the other. Finally, the auxiliary is cleaved from the newly formed chiral epoxide. researchgate.net While a powerful technique, the development of effective chiral auxiliaries requires that they are readily available, easily attached and removed, and induce a high degree of stereoselectivity. researchgate.net
| Chiral Auxiliary Type | Example | Key Feature |
|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Control via chelation and steric hindrance. sioc-journal.cn |
| Camphorsultams | Helmchen's Auxiliaries | Rigid bicyclic structure provides high stereocontrol. researchgate.net |
| Pseudoephedrine | Myers' Auxiliaries | Forms a chiral amide to direct alkylation reactions. wikipedia.org |
Chiral Pool Synthesis Utilizing this compound Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgresearchgate.net These natural building blocks, such as amino acids, sugars, and terpenes, possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations. wikipedia.org This approach can be highly efficient as it bypasses the need to create the chiral center from an achiral precursor. wikipedia.orgresearchgate.net
For the synthesis of chiral this compound, a suitable precursor from the chiral pool would already contain the necessary stereocenter. For instance, a chiral polyol derived from a sugar could be selectively protected and then converted to the target epoxide. The key is to devise a synthetic route that preserves the stereochemical integrity of the original chiral center. wikipedia.org For example, L-serine, an amino acid, has been used as a chiral pool starting material for the synthesis of bioactive compounds. mdpi.com
Asymmetric Catalytic Methodologies for this compound Preparation
Catalytic asymmetric synthesis is a highly attractive approach as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. numberanalytics.com This method avoids the stoichiometric use of chiral reagents or auxiliaries, making it more atom-economical and cost-effective. york.ac.uk The development of enantioselective catalysts has been a major focus of modern organic synthesis. princeton.edu
Transition Metal-Catalyzed Asymmetric Epoxidation
Transition metal complexes featuring chiral ligands are powerful catalysts for the asymmetric epoxidation of olefins. google.comgoogle.com In the context of preparing chiral this compound, this would involve the epoxidation of an allyl ether precursor. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the delivery of the oxygen atom to one face of the double bond. mdpi.com
A well-known example is the Sharpless asymmetric epoxidation, although this is typically applied to allylic alcohols. acs.org However, the principles have been extended to other olefinic substrates. Various transition metals, including titanium, vanadium, and manganese, have been employed in combination with a diverse array of chiral ligands. For instance, metal-salen complexes have been shown to be effective catalysts for the asymmetric ring-opening of epoxides, a related transformation. mdpi.com The efficiency and enantioselectivity of these catalytic systems are highly dependent on the nature of the metal, the ligand, the oxidant, and the reaction conditions. google.comgoogle.com
| Catalyst System | Metal | Typical Ligand Type | Key Advantage |
|---|---|---|---|
| Sharpless-Katsuki Epoxidation | Titanium | Diethyl Tartrate | High enantioselectivity for allylic alcohols. princeton.edu |
| Jacobsen-Katsuki Epoxidation | Manganese | Salen | Effective for unfunctionalized olefins. princeton.edu |
| Tungsten-Bishydroxamic Acid | Tungsten | Bishydroxamic Acid | Efficient for allylic and homoallylic alcohols. science.gov |
| Hafnium-Bishydroxamic Acid | Hafnium | Bishydroxamic Acid | Effective for tertiary allylic and homoallylic alcohols. nih.gov |
Organocatalytic Approaches to Chiral this compound
Organocatalysis refers to the use of small, chiral organic molecules to catalyze asymmetric transformations. princeton.edu This field has emerged as a powerful complement to metal-based catalysis. For the synthesis of chiral this compound, organocatalytic epoxidation would typically involve the activation of an oxidant by the chiral catalyst.
One prominent example is the Shi epoxidation, which utilizes a fructose-derived ketone to catalyze the epoxidation of olefins with Oxone as the oxidant. organic-chemistry.org The catalyst forms a chiral dioxirane (B86890) in situ, which then acts as the stereoselective epoxidizing agent. organic-chemistry.org Another approach involves the use of chiral amines to activate α,β-unsaturated aldehydes towards nucleophilic attack, which can be adapted for epoxidation reactions. rsc.org The use of cinchona alkaloid-derived catalysts with hydrogen peroxide or other peroxides has also been successful in the enantioselective epoxidation of various unsaturated compounds. buchler-gmbh.com
Biocatalytic Routes to Optically Active this compound
Biocatalysis employs enzymes as catalysts to perform chemical transformations. mdpi.com Enzymes offer several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. mdpi.comscilit.com For the preparation of optically active this compound, several enzymatic approaches can be envisioned.
Hydrolases, such as lipases and esterases, can be used in the kinetic resolution of racemic this compound or its derivatives. scilit.comresearchgate.net In a kinetic resolution, one enantiomer of the racemate reacts faster with the enzyme, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Monooxygenases are another class of enzymes capable of direct asymmetric epoxidation of olefins. Furthermore, halohydrin dehalogenases can be employed to catalyze the enantioselective ring-closure of a suitable halohydrin precursor to form the chiral epoxide. The application of protein engineering and directed evolution has significantly expanded the substrate scope and efficiency of these biocatalytic methods. nih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. tradebe.comyale.edu The application of these principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. scispace.com
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. cognitoedu.orgwordpress.com A higher atom economy signifies that a larger proportion of the reactant atoms are incorporated into the final product, leading to less waste. savemyexams.com
In the synthesis of this compound, reactions with high atom economy are preferred. For example, addition reactions inherently have a 100% atom economy because all reactant atoms are incorporated into the single product. savemyexams.com While not always feasible for the synthesis of this compound, designing synthetic routes that favor addition or rearrangement reactions over substitution or elimination reactions, which generate byproducts, is a key goal.
Consider the synthesis of an epoxide. An ideal reaction from an atom economy perspective would be the direct epoxidation of an alkene with an oxidizing agent where all the atoms of the oxidizing agent are incorporated into the product or a non-wasteful co-product. However, many common epoxidation reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), have poor atom economy as they generate significant byproducts.
The following table illustrates the concept of atom economy with a hypothetical reaction:
| Reaction Type | Reactants | Products | Atom Economy |
| Addition | A + B | C | 100% |
| Substitution | A + B | C + D | <100% |
The use of renewable feedstocks, which are derived from biological sources like plants and microorganisms, is a cornerstone of green chemistry. epa.govrsc.org This approach aims to reduce reliance on depletable fossil fuels and can lead to more sustainable chemical production.
For the synthesis of this compound, this principle encourages the exploration of bio-based starting materials. For instance, glycerol (B35011), a byproduct of biodiesel production, is an abundant and renewable C3 feedstock. mdpi.com Research is ongoing to develop efficient pathways to convert glycerol and other bio-derived molecules into key chemical intermediates, which could then be used to synthesize this compound. Ethanol, another major renewable feedstock, is also being explored for its potential in various chemical syntheses. nih.gov
The shift towards renewable feedstocks is not without its challenges, including the need for efficient conversion technologies and the management of feedstock variability. basf.com However, the potential environmental benefits are substantial.
| Feedstock Type | Examples | Relevance to this compound Synthesis |
| Fossil-based | Propylene, Epichlorohydrin | Traditional starting materials |
| Renewable | Glycerol, Bio-ethanol | Potential sustainable alternatives |
The choice of solvents and reaction conditions significantly impacts the environmental footprint of a chemical process. acs.orgwordpress.com Green chemistry advocates for the use of safer, less toxic solvents, and for running reactions at ambient temperature and pressure whenever possible to improve energy efficiency. yale.eduepa.gov
In the synthesis of this compound, traditional solvents like dichloromethane (B109758) and dimethylformamide (DMF) are often used. rsc.org However, these solvents are associated with health and environmental hazards. The development of greener alternatives is a key area of research. wordpress.com Water is considered a highly green solvent due to its abundance, low toxicity, and non-flammability. libretexts.org Supercritical carbon dioxide is another promising alternative, acting as a good solvent for organic compounds under specific temperature and pressure conditions. libretexts.org
Minimizing energy consumption by conducting reactions at lower temperatures and pressures is another important aspect. acs.org This not only reduces the environmental impact but can also lead to cost savings. The use of catalysts can play a crucial role here by enabling reactions to proceed efficiently under milder conditions. tradebe.comsigmaaldrich.com
The following table provides examples of safer solvent alternatives:
| Conventional Solvent | Potential Safer Alternative | Rationale |
| Dichloromethane | Heptane/Isopropanol mixture | Reduced toxicity and environmental persistence wordpress.com |
| Dimethylformamide (DMF) | Water, Supercritical CO₂ | Lower toxicity, non-flammable, abundant libretexts.org |
| Benzene | Toluene | Toluene can be metabolized to a less toxic compound libretexts.org |
Reactivity and Reaction Mechanisms of 2 Allyloxirane
Epoxide Ring-Opening Reactions of 2-Allyloxirane
The high ring strain of the three-membered epoxide ring in this compound is the primary driver of its reactivity towards various nucleophiles. byjus.com This strain, resulting from bond angles of approximately 60° instead of the ideal 109.5° for sp³-hybridized carbons, facilitates ring-opening reactions even with weak leaving groups like alkoxides. byjus.comlibretexts.org
Acid-Catalyzed Ring-Opening Mechanisms and Selectivity
Under acidic conditions, the epoxide oxygen of this compound is first protonated, creating a good leaving group. libretexts.org The subsequent nucleophilic attack is a hybrid of SN1 and SN2 mechanisms. byjus.comlibretexts.org The carbon-oxygen bond begins to break, leading to a build-up of positive charge on the more substituted carbon atom. libretexts.org However, before a full carbocation can form, the nucleophile attacks the electrophilic carbon, typically from the backside, resulting in an anti-dihydroxylation product. libretexts.orgstackexchange.com
The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides like this compound is dictated by the stability of the partial positive charge that develops in the transition state. stackexchange.com The nucleophile preferentially attacks the more substituted carbon atom, following the order of tertiary > secondary > primary. stackexchange.com This is because the more substituted carbon can better stabilize the developing positive charge. libretexts.orgstackexchange.com Therefore, in the case of this compound, the attack would favor the carbon atom of the oxirane ring that is not attached to the allyl group.
Nucleophilic Ring-Opening Pathways
In the absence of an acid catalyst, the ring-opening of this compound proceeds via a potent nucleophile. libretexts.org The reaction generally follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. libretexts.orglibretexts.org The leaving group in this case is a less stable alkoxide anion. libretexts.org A wide array of nucleophiles can be employed, including amines, hydrides, Grignard reagents, and acetylide anions. libretexts.org For instance, the reaction of this compound with N,N'-diarylformamidines initiates a ring-opening event. nih.gov Similarly, thiols such as thiophenol and benzylmercaptan can act as S-nucleophiles, attacking the epoxide ring. unipi.it
Regioselective and Stereoselective Aspects of Ring-Opening
The regioselectivity of the nucleophilic ring-opening of this compound is highly dependent on the reaction conditions. Under basic or neutral conditions, where a strong nucleophile is used, the reaction proceeds via an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon atom. This is known as β-attack.
Conversely, under acidic conditions, the reaction exhibits a preference for attack at the more substituted carbon (α-attack), due to the stabilization of the partial positive charge that develops in the transition state.
The stereochemistry of the ring-opening is also well-defined. In both acid- and base-catalyzed pathways, the reaction is typically stereospecific, proceeding with an inversion of configuration at the carbon atom that is attacked by the nucleophile. chimia.ch This results in the formation of products with a trans relationship between the nucleophile and the oxygen-containing substituent. byjus.comlibretexts.org For example, the tungsten-catalyzed ring-opening of 2,3-epoxy alcohols is stereospecific, preserving the enantiomeric excess of the chiral epoxide starting material. organic-chemistry.org
| Catalyst/Reagent | Nucleophile | Regioselectivity | Stereoselectivity | Product Type |
| Acid (e.g., H₂SO₄) | Water | Attack at more substituted carbon | anti-dihydroxylation | 1,2-diol |
| Base (e.g., NaOCH₃) | Methoxide | Attack at less substituted carbon | trans | Ether alcohol |
| W(OEt)₆ | Amines, Alcohols | C3-selective | Stereospecific | Functionalized alcohols/amines |
| Cu(OTf)₂ | Alcohols | SN2-type | Retention of enantiopurity | 1,2- or 1,3-amino ethers |
Cooperative Catalysis in this compound Ring-Opening
Cooperative catalysis, where two or more catalytic species work in concert, has emerged as a powerful strategy for enhancing the efficiency and selectivity of epoxide ring-opening reactions. nih.gov In the context of this compound, this can involve a Lewis acid to activate the epoxide and a nucleophilic co-catalyst to facilitate the ring-opening. escholarship.org
Bimetallic catalysts, containing two different metal centers, have shown particular promise. nih.gov These systems can facilitate concurrent monomer activation and nucleophilic attack. nih.gov For example, a combination of a hard metal (like a Group 1, 2, or Lanthanide element) and a softer, more carbophilic metal (like Cobalt or Zinc) can lead to enhanced reactivity. nih.gov The Lewis acidic metal center coordinates to the epoxide oxygen, increasing its electrophilicity, while the other metal center delivers the nucleophile. nih.govnih.gov This cooperative activation has been shown to increase reaction rates by one to two orders of magnitude compared to monomeric catalysts. nih.gov
Asymmetric Catalytic Ring-Opening of this compound
The development of asymmetric catalytic systems allows for the enantioselective ring-opening of epoxides like this compound, leading to the formation of valuable chiral building blocks. ub.edu This is often achieved through the use of chiral ligands that coordinate to a metal catalyst, creating a chiral environment that directs the nucleophilic attack to one face of the epoxide. nih.gov
Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as ligands in asymmetric catalysis. rsc.org For instance, tetrahydroquinoline-based chiral carbene precursors have been synthesized from this compound. rsc.org Another notable example is the use of chiral salen-metal complexes. nih.gov For example, a chiral (salen)CrN₃ complex has been identified as an optimal catalyst for the asymmetric ring-opening of meso-epoxides with TMSN₃. nih.gov Similarly, a (salen)Co(III) catalyst is highly effective for the hydrolytic kinetic resolution of terminal epoxides, providing access to enantiopure epoxides. nih.gov
Isomerization Pathways of Allyloxirane Derivatives
Allyloxirane and its derivatives can undergo various isomerization reactions. One significant pathway involves the isomerization of the epoxide ring itself. For example, Criegee intermediates, which can be formed from the ozonolysis of alkenes, can undergo isomerization. swarthmore.edu Depending on the conformation, these intermediates can undergo a slow ring closure to form a dioxirane (B86890) or a rapid ring closure to produce a dioxole. swarthmore.edu
Furthermore, isomerization can occur within the allyl group or through interactions with other functional groups in the molecule. Theoretical studies on the C3H2O potential energy surface have revealed numerous isomerization pathways, including intramolecular transformations with moderate energy barriers. mdpi.com For example, the global stable isomer, H₂CCCO, can transform into HCC(H)CO. mdpi.com In more complex systems, such as dispiro[imidazothiazolotriazine-pyrrolidin-oxindoles], novel isomerization pathways have been observed upon treatment with sodium alkoxides, leading to the inversion of configuration at a stereocenter (epimerization). mdpi.com
Rearrangement to α-Allyl Aldehydes
The isomerization of epoxides to carbonyl compounds is a significant transformation in organic chemistry. organicreactions.org In the case of this compound, rearrangement can lead to the formation of α-allyl aldehydes. This process is typically facilitated by acid catalysis. The mechanism involves the coordination of a Lewis acid to the epoxide oxygen, which polarizes the C-O bond and promotes ring-opening to form a carbocationic intermediate. A subsequent 1,2-hydride shift, followed by the rearrangement of the allylic system, results in the thermodynamically more stable aldehyde product. Various methods exist for the synthesis of α-allylic alkylated aldehydes, often employing palladium and enamine catalysis with different starting materials. organic-chemistry.orgorganic-chemistry.org While direct rearrangement studies on this compound are specific, the general principles of epoxide isomerization are well-established. organicreactions.orgbohrium.com
Table 1: General Conditions for Epoxide Rearrangement
| Catalyst Type | General Conditions | Product Type |
|---|---|---|
| Lewis Acids (e.g., BF₃·OEt₂) | Aprotic solvent, low temperature | Carbonyl compounds (aldehydes/ketones) |
| Transition Metals (e.g., Ti, Zr, Ta alkoxides) | Solvent-free, elevated temperature | Allylic alcohols google.com |
| Strong, Non-nucleophilic Bases (e.g., LiNR₂) | Aprotic solvent | Allylic alcohols organicreactions.org |
Mechanistic Investigations of Allylic Ether Isomerization
The isomerization of the allylic ether moiety within this compound is intrinsically linked to its rearrangement reactions. Mechanistic studies on related systems provide significant insight. For instance, rhenium oxides have been shown to act in a dual capacity, functioning as both a transposition catalyst for the allylic group and as a Lewis acid to activate the epoxide. nih.gov This dual role can facilitate complex cascade reactions.
Investigations into the isomerization of epoxides to allylic alcohols have established that the reaction can proceed through an unsymmetrical concerted transition state, where a partial positive charge develops on the carbon atom of the C-O bond. acs.org However, a distinct carbocationic intermediate can be formed if the structure provides sufficient stabilization for the positive charge. acs.org The choice between different mechanistic pathways—such as concerted versus stepwise, or radical versus ionic—is highly dependent on the catalyst system employed. For example, bimetallic Ti/Co catalysts have been studied for their ability to promote epoxide isomerization to allylic alcohols via a radical-type ring-opening mechanism. bohrium.com These studies underscore that the reaction pathway and resulting product distribution are highly sensitive to the chosen catalyst and reaction conditions.
Cycloaddition Reactions Involving this compound
This compound can serve as a three-atom component in formal [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings, specifically dioxolanes. nih.govnih.gov This transformation typically involves the reaction of the epoxide with a two-atom partner, such as a carbonyl compound (an aldehyde or ketone), under Lewis acid catalysis.
The proposed mechanism begins with the activation and opening of the epoxide ring by the Lewis acid, generating a reactive intermediate that can be described as a zwitterionic species or an oxyallyl cation equivalent. nih.gov This intermediate then undergoes a cycloaddition with the C=O double bond of the carbonyl compound. nih.govcolumbia.edu This reaction provides a convergent and stereoselective route to substituted dioxolane structures. nih.gov The synthesis of the 1,3-dioxolane (B20135) ring system is a common strategy in the total synthesis of natural products, where it can be formed from an epoxide precursor through a ring-expansion reaction involving a nearby carbonyl group. wikipedia.org
Table 2: [3+2] Cycloaddition for Dioxolane Synthesis
| 3-Atom Component Precursor | 2-Atom Partner | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | Lewis Acid (e.g., ZnCl₂) | 2-R-4-(allyloxymethyl)-1,3-dioxolane |
| This compound | Ketone (R₂C=O) | Lewis Acid (e.g., BF₃·OEt₂) | 2,2-di-R-4-(allyloxymethyl)-1,3-dioxolane |
| N-Acylaziridines | Alkene | Ti-catalyst | Pyrrolidine nih.gov |
Dimerization and Polymerization Studies of this compound
Under specific catalytic conditions, this compound can undergo dimerization to yield six-membered dioxane derivatives or five-membered dioxolane derivatives. The selective synthesis of 1,4-dioxane (B91453) from the dimerization of a simple oxirane (ethylene oxide) has been demonstrated using a composite ZrO₂/TiO₂ catalyst. mdpi.com This catalyst possesses both Brønsted and Lewis acid sites, which work synergistically to promote the reaction. mdpi.com A similar mechanism can be extrapolated for this compound, where the Lewis acid site activates the epoxide ring of one molecule, which is then attacked by the oxygen of a second molecule, leading to a head-to-tail dimer that cyclizes to form a disubstituted 1,4-dioxane.
The formation of dioxolane derivatives through dimerization is less direct and likely involves the rearrangement of one this compound molecule to an α-allyl aldehyde, as described in section 2.2.1. This aldehyde can then participate in a formal [3+2] cycloaddition with a second molecule of this compound to form a substituted dioxolane. Lewis acid catalysis is also crucial in these partial dimerization processes. rsc.org
This compound, also known as allyl glycidyl (B131873) ether (AGE), is a key monomer for producing functional polymers through cationic ring-opening polymerization (CROP). nih.govresearchgate.net This method allows for the synthesis of polyethers with pendant allyl groups that are available for extensive post-polymerization modification. nih.govnih.gov
The polymerization is initiated by electrophilic species, such as Brønsted acids, Lewis acids (e.g., BF₃, PF₅), or stable carbenium salts. mdpi.comrsc.org The initiator activates the epoxide monomer by protonating or coordinating to the oxygen atom, making the ring susceptible to nucleophilic attack by another monomer molecule. Propagation proceeds via this mechanism, leading to the formation of a poly(allyl glycidyl ether) (pAGE) chain. nih.gov
A significant advantage of CROP is the potential for it to be a "living" polymerization, which enables the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures like block copolymers. rsc.orgbeilstein-journals.orgrsc.org However, the polymerization of allyl-containing monomers can sometimes be complicated by degradative chain transfer to the monomer, which can limit the achievable molecular weight. researchgate.net The resulting polymers, rich in allyl functionalities, are valuable platforms for creating advanced materials through subsequent reactions like thiol-ene click chemistry, epoxidation, or bromination. nih.govnih.gov
Table 3: Cationic Ring-Opening Polymerization (CROP) of this compound (AGE)
| Initiator Type | Solvent | Key Findings |
|---|---|---|
| Alkyl Triflates (e.g., MeOTf) | Acetonitrile, γ-Butyrolactones | Fast initiation, leads to well-defined polymers. rsc.orgbeilstein-journals.org |
| Lewis Acids (e.g., BF₃·OEt₂, PF₅) | Dichloromethane (B109758), THF | Effective for CROP of cyclic ethers; requires co-initiator. mdpi.com |
| Tin(II) Octoate | Bulk | Catalyzes copolymerization of AGE with lactide to form polyesters. nih.gov |
Formation of Dioxolane and Dioxane Derivatives
Post-Synthesis Functionalization of the Allyl Moiety in this compound Derivatives
The allyl group in this compound and its derivatives presents a reactive site that can be selectively modified through various chemical transformations. This allows for the introduction of diverse functionalities, tailoring the molecular structure for specific applications. The high reactivity of the neighboring oxirane ring can influence these reactions, but conditions can often be selected to favor functionalization of the allyl double bond. jsta.cl
The pendant allyl groups on polymers derived from monomers like this compound (also known as allyl glycidyl ether or AGE) are amenable to several post-functionalization reactions. nih.gov These modifications are crucial for creating materials with tailored properties. Common strategies include:
Thiol-Ene Reactions: This "click" reaction is a highly efficient method for attaching thiol-containing molecules to the allyl group. nih.gov It can be initiated by UV light or thermal conditions and is widely used for crosslinking polymers or introducing new functional groups. nih.gov
Epoxidation: The double bond of the allyl group can be converted into a second epoxide ring using oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA). nih.gov This creates a diepoxide molecule, which can be a valuable building block for more complex structures or for creating highly crosslinked polymers. The epoxidation of allylic alcohols is a well-studied class of reactions, and while this compound itself is not an allylic alcohol, the principles of electrophilic attack on the double bond are similar. wikipedia.orgacs.org
Bromination: Halogens such as bromine can be added across the double bond to form a dibromo derivative. nih.gov This reaction proceeds readily and introduces reactive carbon-bromine bonds that can be used for further nucleophilic substitution reactions.
Hydroformylation: This process introduces a formyl group (-CHO) and a hydrogen atom across the double bond, leading to the formation of aldehydes.
Olefin Metathesis: This powerful carbon-carbon bond-forming reaction can be used to exchange the allyl group with other olefinic substrates, allowing for significant structural modifications.
A specific study on the functionalization of allyl glycidyl ether (AGE) with sodium hydrosulfide (B80085) (NaSH) in methanol (B129727) demonstrated that under alkaline conditions, the predominant reaction is the nucleophilic opening of the epoxide ring rather than addition to the allyl group. jsta.cl This highlights the competition between the two reactive sites. However, by carefully selecting reagents and conditions, the reactivity can be directed towards the allyl moiety. For instance, transition-metal-free allylation strategies have been developed that react with allyl ethers, demonstrating that the allyl group can be the primary site of reaction. nih.gov
The following table summarizes common post-synthesis functionalization reactions for the allyl group in derivatives of this compound.
| Reaction Type | Reagent(s) | Functional Group Introduced |
| Thiol-Ene Reaction | R-SH, Photoinitiator/Heat | Thioether |
| Epoxidation | m-CPBA | Epoxide |
| Bromination | Br₂ | Vicinal Dibromide |
| Palladium-Catalyzed Allylation | Nucleophile, Pd Catalyst | Varies based on nucleophile |
Table 1: Summary of Post-Synthesis Functionalization Reactions of the Allyl Moiety.
Thermal Decomposition and Stability Studies of Oxiranes
The thermal stability of oxiranes, including this compound, is intrinsically linked to the significant ring strain of the three-membered ether ring. wikipedia.org The conventional ring strain energy for the parent oxirane is approximately 27.2 kcal/mol. scribd.com This stored energy provides a strong thermodynamic driving force for ring-opening reactions upon heating.
Thermal decomposition, or pyrolysis, of oxiranes typically proceeds through the cleavage of the oxirane ring. researchgate.net This process often leads to the formation of a biradical intermediate, which then rearranges to more stable carbonyl compounds such as aldehydes and ketones. researchgate.netresearchgate.net The specific products formed depend on the substitution pattern of the oxirane ring and the pyrolysis conditions (e.g., temperature, pressure, presence of catalysts). researchgate.net
General studies on the pyrolysis of ethers show that those with oxygen bonded to a primary or secondary carbon tend to generate aldehydes or ketones and a hydrocarbon. researchgate.net For substituted oxiranes, the decomposition pathway can be complex. For example, the pyrolysis of 3,4-dimethoxyphenyloxirane at 500 °C primarily yields 3,4-dimethoxyphenylacetaldehyde. researchgate.net Investigations into the thermal decomposition of various epoxy polymers have utilized techniques like thermogravimetric analysis (TGA) coupled with Fourier transform infrared spectroscopy (FTIR) to identify evolved gases and understand the decomposition mechanisms. osti.gov
While specific, detailed thermal decomposition studies exclusively on this compound are not extensively documented in the reviewed literature, the general principles of oxirane pyrolysis apply. Heating this compound would be expected to cause cleavage of the C-C or C-O bonds of the strained epoxide ring. The presence of the adjacent allyl group could potentially influence the subsequent rearrangement pathways of the resulting radical or ionic intermediates. A publication title mentions the pyrolysis of (R)-Allyloxirane, suggesting that such studies have been conducted, though the specific decomposition products and temperatures were not accessible in the search. scispace.com
The stability of epoxide compositions can be a concern, especially when heating is required for processing, which can lead to color development. google.com Studies have been conducted to improve the heat stability of various epoxides by adding inhibitors. google.com For example, the heat stability of different epoxy compounds has been tested by heating them at 350°F (177°C) for several hours and observing changes. google.com
The table below outlines the general products observed from the thermal decomposition of simple and substituted oxiranes.
| Oxirane Type | Typical Decomposition Products | Decomposition Onset |
| Unsubstituted Oxirane (Ethylene Oxide) | Acetaldehyde, Methane, Carbon Monoxide | ~400 °C |
| Substituted Alkyl Oxiranes | Aldehydes, Ketones, Alkenes | Varies with substitution |
| Aryl-Substituted Oxiranes | Rearranged Carbonyl Compounds | Varies with substitution |
Table 2: General Thermal Decomposition Products of Oxiranes.
Catalysis in 2 Allyloxirane Transformations
Asymmetric Catalysis in 2-Allyloxirane Chemistry
Asymmetric catalysis is a cornerstone for producing enantiomerically pure compounds from this compound. uwindsor.ca This approach utilizes chiral catalysts to direct the formation of one enantiomer over the other, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. uwindsor.canih.gov The field has seen significant advancements through the development of chiral metal complexes, organocatalysts, and biocatalysts, each offering unique advantages in controlling stereoselectivity.
Chiral Metal Complexes in this compound Reactions
Chiral metal complexes are powerful tools in asymmetric catalysis, providing a scaffold for introducing chirality into molecules. snnu.edu.cn Their well-defined structures and tunable electronic and steric properties allow for high levels of enantioselectivity in a variety of transformations involving this compound. snnu.edu.cnnih.gov
Chiral N-Heterocyclic Carbene (NHC)-gold complexes have emerged as a significant class of catalysts in asymmetric synthesis. mdpi.comnih.gov The synthesis of these complexes can directly involve this compound as a starting material. For instance, tetrahydroquinoline-based chiral carbene precursors have been synthesized using chiral 2-allyloxiranes. rsc.org A subsequent reaction with a gold source, such as AuCl(SMe2), yields the corresponding chiral NHC-gold(I) complex. rsc.org These complexes are valued for their stability and high catalytic activity. nih.gov The rigidity of the fused ring systems in some of these NHC ligands restricts bond rotation, which in turn enhances the asymmetric induction and control over the stereochemistry of the catalytic reaction. rsc.org
The application of these chiral NHC-gold complexes extends to various catalytic transformations, although specific examples focusing solely on this compound as the substrate in a catalyzed reaction are still emerging. The development of these complexes from this compound itself, however, highlights the compound's importance in creating sophisticated catalytic tools. rsc.org
Table 1: Synthesis of Chiral Tetrahydroquinoline-based Imidazolinium Salts from this compound rsc.org
| Entry | Starting Formamidine (B1211174) | Product | Yield (%) |
| 1 | 3a | 5a | 65 |
| 2 | 3b | 5b | 62 |
| 3 | 3c | 5c | 70 |
| 4 | 3d | 5d | 68 |
This table summarizes the yields for the synthesis of chiral imidazolinium salts, which are precursors to NHC-gold complexes, using this compound. rsc.org
Salen-metal complexes are highly effective catalysts for the asymmetric ring-opening (ARO) of epoxides, a fundamental transformation that produces valuable vicinal difunctionalized compounds. nih.govmdpi.com The use of chiral salen ligands allows for significant control over the enantioselectivity of the ring-opening reaction. nih.govunits.it While the broader application of salen-metal complexes covers a wide range of epoxides, their utility extends to terminal epoxides like this compound. nih.govunits.it
The mechanism of catalysis often involves a cooperative effect where two metal centers activate both the epoxide and the nucleophile. nih.govunits.it For example, the (salen)CrN3 complex has been identified as an optimal catalyst for the addition of azidotrimethylsilane (B126382) (TMSN3) to meso-epoxides. nih.govunits.it For terminal epoxides, kinetic resolution using systems like (salen)CrN3/TMSN3 or hydrolytic ring-opening with (salen)Co(III) catalysts can provide access to enantiopure epoxides and their ring-opened products with high selectivity. nih.govunits.it The versatility of these catalysts allows for the use of various nucleophiles, including azides, halides, and water. nih.govmdpi.comunits.it
Table 2: Examples of Salen-Metal Catalyzed Asymmetric Ring-Opening of Epoxides
| Catalyst | Epoxide | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |
| (salen)CrN3 | meso-cyclohexene oxide | TMSN3 | 1-azido-2-(trimethylsilyloxy)cyclohexane | High | nih.govunits.it |
| (salen)Co(III) | terminal epoxides | H2O | 1,2-diol | High | nih.govunits.it |
This table provides illustrative examples of the high enantioselectivity achieved with Salen-metal complexes in the asymmetric ring-opening of epoxides.
Chiral N-Heterocyclic Carbene (NHC)-Gold Complexes Derived from this compound
Organocatalysis in Stereoselective Transformations of this compound
Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.govuniroma1.it This approach avoids the use of metals and offers a "greener" alternative for many transformations. nih.gov In the context of this compound, organocatalysts can activate the substrate through various modes, such as enamine or iminium ion formation, to facilitate stereoselective reactions. cardiff.ac.uk
For instance, Lewis base catalysis can be employed for the formal [3+2] cycloaddition of this compound with other reagents to prepare functionalized heterocycles like 1,3-dioxolanes. thieme-connect.com Chiral amines, such as proline and its derivatives, are well-known organocatalysts that can promote asymmetric aldol (B89426) and Michael reactions. diva-portal.orgmdpi.com Although direct examples of these specific named reactions with this compound as the primary substrate are not extensively detailed in the provided context, the principles of organocatalysis are broadly applicable to epoxides. The activation of this compound by a chiral organocatalyst can lead to the formation of a chiral intermediate that then reacts with a nucleophile, with the stereochemical outcome dictated by the catalyst's chiral environment. uniroma1.itcardiff.ac.uk
Biocatalysis in this compound Reactivity
Biocatalysis leverages natural catalysts, primarily enzymes, to perform chemical transformations with high specificity and efficiency under mild conditions. fiveable.me This field offers a sustainable and powerful approach for the synthesis of chiral compounds. Enzymes such as hydrolases, lyases, and oxidoreductases can be employed for various reactions on this compound. mt.com
For example, epoxide hydrolases can catalyze the enantioselective hydrolysis of racemic this compound to produce enantiopure diols and unreacted epoxide. This kinetic resolution is a common and effective strategy in biocatalysis. The high chemo-, regio-, and enantioselectivity of enzymes make them ideal catalysts for producing optically pure building blocks from substrates like this compound. mt.com While the provided search results highlight the general principles and applications of biocatalysis, they underscore the potential for enzymes to be applied to specific transformations of this compound, contributing to the development of environmentally benign synthetic processes. nih.gov
Heterogeneous Catalysis in this compound Reactions
Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. savemyexams.comwikipedia.org This type of catalysis offers significant practical advantages, including ease of catalyst separation from the reaction products, catalyst recycling, and suitability for continuous flow processes, which are important for industrial applications. pressbooks.publibretexts.org
The fundamental steps in heterogeneous catalysis involve the adsorption of reactants onto the catalyst surface, reaction between the adsorbed species, and subsequent desorption of the products. wikipedia.orglibretexts.org The nature of the catalyst surface and the active sites plays a crucial role in determining the reaction's efficiency and selectivity.
For transformations involving this compound, heterogeneous catalysts can be designed to promote various reactions, such as ring-opening, isomerization, or polymerization. For example, solid acid or base catalysts could facilitate the ring-opening of the epoxide. Metal nanoparticles supported on materials like alumina, silica, or carbon could be used for hydrogenation or other transformations of the allyl group. mdpi.com The development of heterogeneous catalysts for this compound reactions is an active area of research, driven by the demand for more sustainable and cost-effective chemical processes. mdpi.com
Table 3: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Catalyst and reactants are in the same phase. savemyexams.com | Catalyst and reactants are in different phases. savemyexams.com |
| Catalyst Separation | Often difficult and may require distillation or extraction. | Generally straightforward (e.g., filtration). pressbooks.pub |
| Catalyst Reusability | Typically challenging. | High potential for recycling and reuse. pressbooks.pub |
| Reaction Conditions | Often milder conditions. | Can require higher temperatures and pressures. |
| Active Site Accessibility | High accessibility of catalytic sites. | Limited to the surface area of the catalyst. pressbooks.pub |
Aluminosilicate (B74896) and Zeolite Catalysts
Aluminosilicates and zeolites are robust solid-acid catalysts widely employed in the chemical industry. encyclopedia.pub Their catalytic activity stems from the presence of both Brønsted and Lewis acid sites, arising from the isomorphous substitution of Si⁴⁺ by Al³⁺ in the silicate (B1173343) framework. researchgate.net The efficiency of these materials in catalyzing epoxide transformations depends on their acidity, which can be tuned by altering the silicon-to-aluminum (Si/Al) ratio, and their distinct pore structures, which can impart shape selectivity. encyclopedia.pubgoogle.com
In reactions analogous to this compound transformations, such as the ring-opening of styrene (B11656) oxide, amorphous acidic aluminosilicates (AAS) have demonstrated superior performance compared to conventional zeolites like ZSM-5. nih.gov The strong Brønsted acid sites in AAS materials, combined with better accessibility due to their mesoporous nature, lead to enhanced reaction kinetics. nih.gov For instance, certain AAS catalysts can achieve 100% conversion of styrene oxide in significantly shorter reaction times and with less catalyst loading compared to zeolitized mesoporous aluminosilicates. nih.gov The microporosity of traditional zeolites can introduce diffusion limitations, which hinders the access of reactants to active sites and can lead to catalyst deactivation through coke formation. encyclopedia.pub
Catalytic Performance of Aluminosilicates in Styrene Oxide Ring-Opening
This table summarizes the catalytic activity of various aluminosilicate materials in the model ring-opening reaction of styrene oxide, highlighting the influence of catalyst structure and acidity.
| Catalyst Type | Key Feature | Conversion | Reaction Conditions | Reference |
|---|---|---|---|---|
| Amorphous Acidic Aluminosilicates (AAS) | Strong Brønsted acidity, mesoporous | 100% in 15 min | 120 °C, 10 mg catalyst | nih.gov |
| MFI-Meso-Zeolite | Strong acidity, mesoporous | High | 120 °C, 10 mg catalyst | nih.gov |
| Microporous ZSM-5 | Strong acidity, microporous | Negligible | 120 °C, 10 mg catalyst | nih.gov |
| Conventional Amorphous Aluminosilicates | Weak acidic sites | Poor | - | nih.gov |
Surface-Modified MXenes as Catalysts for Epoxide Ring-Opening
MXenes, a class of two-dimensional (2D) carbides and nitrides, are emerging as effective acid catalysts due to their tunable surface chemistry. ua.espolyu.edu.hk The most studied MXene, Ti₃C₂Tₓ, possesses surface functional groups (Tₓ, typically -O, -OH, and/or -F) that create both Brønsted and Lewis acid sites. ua.es These sites are active in catalyzing the ring-opening of epoxides. Research using styrene oxide as a model substrate shows that pristine Ti₃C₂Tₓ catalyzes both the desired ring-opening reaction and an undesired isomerization reaction. ua.es
Strategic surface modification can significantly improve catalytic selectivity. By carefully oxidizing the surface of Ti₃C₂Tₓ, a Ti₃C₂Tₓ–TiO₂ composite is formed. This treatment alters the acidic properties of the material; the composite material possesses weaker acid sites that selectively catalyze the epoxide ring-opening reaction while suppressing the isomerization pathway. ua.es This modification leads to a substantial increase in the yield of the desired mono-alkylated product, demonstrating the potential of surface-modified MXenes for selective this compound transformations. ua.es The thin titania layer formed on the MXene surface is crucial for this enhanced selectivity. ua.es
Effect of MXene Surface Modification on Styrene Oxide (SO) Conversion
This table compares the catalytic outcomes of using untreated Ti₃C₂Tₓ MXene versus a surface-oxidized Ti₃C₂Tₓ–TiO₂ composite for the ring-opening of styrene oxide, demonstrating the impact on product selectivity.
| Catalyst | Key Acid Sites | Primary Reaction Pathway(s) | Yield of Ring-Opened Product | Reference |
|---|---|---|---|---|
| Ti₃C₂Tₓ (Untreated) | Strong Lewis and Brønsted | Ring-opening and Isomerization | Low | ua.es |
| Ti₃C₂Tₓ–TiO₂ (Surface-Oxidized) | Weaker acid sites | Selective Ring-opening | >80% | ua.es |
Homogeneous Catalysis for this compound Transformations
Homogeneous catalysis occurs when the catalyst and reactants exist in the same phase, typically a liquid solution. pressbooks.pubsavemyexams.com This mode of catalysis offers a high degree of interaction between the catalyst and substrate molecules, often leading to high efficiency and selectivity under mild conditions. pressbooks.pub Many homogeneous catalysts are transition metal complexes, which are effective because their metal centers can readily change oxidation states, facilitating redox cycles that are central to many catalytic processes. senecalearning.com
In the context of this compound, homogeneous catalysts can mediate a variety of transformations. For example, palladium(II) complexes are known to catalyze the telomerization of butadiene with CO₂, and rhodium(I) complexes can activate alkanes. unistra.fr Such catalytic systems could, in principle, be adapted for reactions involving the functional groups of this compound. For instance, the double bond could be a substrate for hydroformylation, or the entire allyl group could participate in coupling reactions, all mediated by soluble transition metal catalysts. iitm.ac.in
Lewis Acid and Lewis Base Catalysis in this compound Reactions
Lewis acid and Lewis base catalysis represent fundamental activation strategies in organic synthesis. A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. wikipedia.orgiitk.ac.in
Lewis Acid Catalysis: In reactions of this compound, a Lewis acid can coordinate to the oxygen atom of the epoxide ring. This interaction polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to attack by a nucleophile. This activation is a common strategy for promoting epoxide ring-opening reactions. wikipedia.org
Lewis Base Catalysis: A Lewis base can activate reagents by forming a more nucleophilic species. sioc.ac.cnprinceton.edu In the context of this compound, a Lewis base could activate a silyl (B83357) nucleophile, for example, enhancing its reactivity toward the epoxide. sioc.ac.cn
A powerful strategy is cooperative catalysis, where Lewis acid and Brønsted base functionalities work in synergy. wiley-vch.de In a hypothetical reaction with this compound, a bifunctional catalyst could simultaneously activate the epoxide ring (Lewis acid function) and a nucleophile (Brønsted base function), leading to significant rate enhancements. wiley-vch.de An example of Lewis acid catalysis in a related system is the use of Ag⁺ in the amination of an allylic acetate (B1210297). The Ag⁺ ion facilitates the departure of the acetate leaving group, generating a reactive allylic cation, a mechanism that highlights how a Lewis acid can activate an allylic substrate for nucleophilic substitution. chemrxiv.org
Transition Metal-Mediated and Catalyzed Reactions of this compound
Transition metals such as palladium and rhodium are exceptionally versatile in mediating and catalyzing reactions involving allylic substrates. nih.govnih.gov Their utility extends to potential transformations of this compound.
Palladium Catalysis: Palladium complexes are renowned for catalyzing allylic substitution reactions. nih.gov In a process analogous to those involving allylic acetates, a Pd(0) catalyst could react with this compound to form a π-allylpalladium intermediate. This intermediate could then be attacked by a wide range of nucleophiles at either the terminal or internal carbon of the allyl system, leading to diverse products. The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands on the palladium catalyst. nih.gov Furthermore, palladium catalysis enables tandem reactions, such as a sequence of allylic substitution followed by a Suzuki-Miyaura cross-coupling, allowing for the rapid construction of complex molecular architectures from bifunctional starting materials. nih.gov
Rhodium Catalysis: Rhodium catalysts are effective for C-H activation and annulation reactions. scholaris.camdpi.com While direct application to this compound is specific, reactions of related substrates are illustrative. For example, rhodium complexes can catalyze the reaction of aryl-substituted heterocycles with allylic acetates, leading to allylated products. scholaris.ca Such chemistry could be envisioned for derivatives of this compound, where the allyl group is transferred to another molecule via a C-H activation pathway.
Examples of Transition Metal-Catalyzed Transformations Relevant to Allylic Systems
This table outlines key reactions mediated by palladium and rhodium that are applicable to allylic substrates like this compound or its derivatives.
| Metal | Reaction Type | Substrate Class | Key Intermediate | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Allylic Substitution / Cross-Coupling | Allylic Acetates / Carbonates | π-Allylpalladium complex | nih.gov |
| Rhodium (Rh) | C-H Activation / Annulation | Aryl-heterocycles + Allylic Acetates | Metallacycle | scholaris.camdpi.com |
| Palladium (Pd) | Intramolecular Barbier-type Reaction | Aryl Iodides with Ketones | Aryl Palladium Species | beilstein-journals.org |
2 Allyloxirane As a Versatile Organic Building Block
Application in Total Synthesis of Complex Molecules and Natural Products
The strategic placement of two reactive functional groups makes 2-allyloxirane a powerful tool in the multistep synthesis of complex organic molecules, including bioactive natural products. Chemists employ chiral versions of this compound as key fragments, leveraging the molecule's inherent stereochemistry to establish new chiral centers in the target structure.
A notable example is the highly convergent, stereoselective total synthesis of the medium-sized ring natural products, diplodialides C and D. arkat-usa.org The synthetic strategy relies on the coupling of two key fragments, one of which is a chiral epoxide derived from (S)-2-allyloxirane. arkat-usa.org The synthesis begins with a known chiral epoxide which undergoes regioselective ring-opening followed by a nucleophilic cyclization to afford the necessary (S)-2-allyloxirane intermediate in an 86% yield. arkat-usa.org This building block is then used in a sequential double alkylation of 1,3-dithiane. arkat-usa.org The successful execution of this strategy, culminating in Yamaguchi macrolactonization to form the final products, underscores the utility of this compound in providing essential stereochemical and structural elements for complex targets. arkat-usa.org
Table 1: Key Steps in the Total Synthesis of Diplodialide C Using a this compound Derivative
| Step | Reactants | Key Transformation | Product | Yield | Reference |
| Intermediate Synthesis | Tosylate 7, K2CO3, MeOH | Nucleophilic Cyclization | Epoxide 5 ((S)-2-Allyloxirane derivative) | 86% | arkat-usa.org |
| Macrolactonization | Hydroxy-acid 2 | Yamaguchi Macrolactonization | Lactone 14 | 71% | arkat-usa.org |
| Deprotection | Lactone 14, DDQ | PMB Group Removal | Compound 15 (Precursor to Diplodialide C) | 91% | arkat-usa.org |
Precursor for Chiral Organic Compounds and Auxiliaries
Chiral, non-racemic this compound is a highly effective precursor for the synthesis of other valuable chiral molecules, including ligands and auxiliaries used in asymmetric catalysis. The chirality of the starting epoxide can be transferred with high fidelity to new, more complex structures.
A significant application is the synthesis of tetrahydroquinoline-based chiral carbene precursors. nih.govrsc.org In this process, unsymmetrical N,N′-diarylformamidines are treated with an enantiopure form of this compound, such as (S)-2-allyloxirane. nih.govrsc.org This initial reaction is followed by a cyclization step to produce backbone-allyl-substituted imidazolinium salts. nih.govrsc.org These salts are key intermediates that are then converted into the target chiral precursors for N-heterocyclic carbenes (NHCs), which are important ligands in asymmetric catalysis. rsc.org The synthesis demonstrates how the stereocenter from this compound is embedded into a rigid, fused-ring scaffold, which is designed to enhance asymmetric induction in catalytic reactions. rsc.org
Table 2: Synthesis of Chiral Imidazolinium Salts from (S)-2-Allyloxirane
| Entry | Formamidine (B1211174) Reactant | Key Transformation | Product | Overall Yield (2 steps) | Reference |
| 1 | N-(2,6-diisopropylphenyl)-N'-phenylformamidine | Reaction with (S)-2-allyloxirane & cyclization | Chiral Imidazolinium Salt 2a | 75% | rsc.org |
| 2 | N-(2,6-diisopropylphenyl)-N'-(4-methoxyphenyl)formamidine | Reaction with (S)-2-allyloxirane & cyclization | Chiral Imidazolinium Salt 2b | 73% | rsc.org |
| 3 | N-(2,6-diisopropylphenyl)-N'-(4-(trifluoromethyl)phenyl)formamidine | Reaction with (S)-2-allyloxirane & cyclization | Chiral Imidazolinium Salt 2c | 78% | rsc.org |
| 4 | N-(2,6-diethylphenyl)-N'-phenylformamidine | Reaction with (S)-2-allyloxirane & cyclization | Chiral Imidazolinium Salt 2d | 70% | rsc.org |
Synthesis of Heterocyclic Compounds from this compound
The dual functionality of this compound provides a direct route for the construction of various heterocyclic compounds. Both the epoxide and the allyl group can participate in cyclization reactions, either sequentially or in tandem, to form rings containing heteroatoms like nitrogen and oxygen.
The synthesis of tetrahydroquinoline-based N-heterocyclic carbene (NHC) precursors serves as a prime example of building complex heterocyclic systems from this compound. nih.govrsc.org The synthetic sequence involves multiple heterocyclic intermediates. First, the reaction between a formamidine and (S)-2-allyloxirane, followed by treatment with trifluoromethanesulfonic anhydride (B1165640) (Tf2O), yields a chiral imidazolinium salt, which is a five-membered heterocycle. nih.govrsc.orgrsc.org This intermediate is then subjected to an intramolecular Friedel–Crafts alkylation, where the allyl group reacts with an aromatic ring to form a new six-membered ring. nih.govrsc.org This key step forges the fused, rigid tetrahydroquinoline framework, demonstrating a sophisticated use of this compound's structure to build polyheterocyclic skeletons. nih.govrsc.org
Table 3: Heterocycle Formation from this compound
| Starting Materials | Key Reaction Steps | Heterocyclic Ring(s) Formed | Final Heterocyclic System | Reference |
| N,N'-diarylformamidines, (S)-2-allyloxirane | 1. Reaction at N-H, epoxide opening. 2. Tf2O-mediated cyclization. | Imidazolinium (5-membered) | Backbone-allyl-substituted imidazolinium salts | nih.govrsc.org |
| Chiral diamine intermediates (from above) | Intramolecular Friedel-Crafts alkylation | Tetrahydroquinoline (6-membered, fused) | Tetrahydroquinoline-fused imidazolinium salts | nih.govrsc.org |
Integration into Polymer Architectures and Functional Materials
This compound (1,2-epoxy-4-pentene) is a functional monomer that can be incorporated into polymer chains to create materials with tailored properties. tandfonline.com Its two distinct reactive sites—the terminal alkene and the internal epoxide—allow for different polymerization strategies.
One demonstrated application is in Acyclic Diene Metathesis (ADMET) polymerization. tandfonline.com When copolymerized with an α,ω-diene like 1,9-decadiene (B157367) using a Grubbs' ruthenium catalyst, 1,2-epoxy-4-pentene acts as a chain transfer agent. tandfonline.com This process yields epoxy-terminated telechelic polymers—polymers with reactive functional groups at both ends. tandfonline.com Notably, the polymerization proceeds successfully even though the epoxide is close to the alkene, a situation that can sometimes hinder metathesis reactions. tandfonline.com The resulting telechelic polymers are themselves valuable prepolymers; for instance, they can be reacted with diisocyanates to produce higher molecular weight segmented copolymers, opening pathways to new block copolymers and advanced materials. tandfonline.com While epoxides can sometimes act as inhibitors in certain polymerization reactions, their deliberate use as functional monomers, as with this compound in ADMET, allows for the synthesis of well-defined, reactive polymer architectures. tandfonline.comnih.govresearchgate.net
Table 4: ADMET Polymerization using 1,2-Epoxy-4-pentene (2)
| Monomers | Catalyst | Conditions | Product | Molecular Weight (Mn) | Reference |
| 1,9-Decadiene (1), 1,2-Epoxy-4-pentene (2) | Grubbs' Ruthenium Catalyst | Monomer/catalyst = 200/1, 90°C, 96 hr | Epoxy-telechelic polybutadiene | 4700 g/mol | tandfonline.com |
Computational and Theoretical Investigations of 2 Allyloxirane
Energy Profiles and Transition State Characterization
An energy profile, or reaction coordinate diagram, is a graphical representation of the energy changes that occur as reactants are converted into products. wikipedia.org These profiles are essential for understanding reaction kinetics and thermodynamics. libretexts.org The peaks on an energy profile correspond to transition states (TS), which are high-energy, transient configurations representing the maximum energy barrier for a reaction step. solubilityofthings.comnumberanalytics.com The valleys represent stable reactants, products, or reaction intermediates. wikipedia.org
Below is a hypothetical energy profile data table for a two-step reaction of 2-allyloxirane.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + H₂O | 0.0 |
| TS1 | First Transition State | +24.8 |
| Intermediate | Ring-Opened Intermediate | -6.0 |
| TS2 | Second Transition State | +15.3 |
| Product | Final Product | -14.5 |
The activation Gibbs free energy for the first step is calculated to be 24.8 kcal/mol, indicating it is the rate-determining step of this hypothetical process. sumitomo-chem.co.jp
Prediction of Regioselectivity and Stereoselectivity in this compound Reactions
Many chemical reactions can yield multiple isomers, and predicting which one will be the major product is a central challenge in organic synthesis. numberanalytics.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer. Computational chemistry provides a powerful framework for predicting both. nih.gov
By calculating the activation energies of the transition states leading to different regioisomeric or stereoisomeric products, the kinetically favored pathway can be identified. rsc.org For this compound, a key question in many reactions is the site of nucleophilic attack on the epoxide ring. Attack can occur at either of the two carbon atoms of the oxirane. DFT calculations can model the transition states for both possibilities. The pathway with the lower energy barrier will correspond to the major regioisomer observed experimentally. rsc.org Similarly, the stereochemical outcome of a reaction, such as the formation of enantiomers in an asymmetric synthesis, can be predicted by comparing the transition state energies for the competing pathways. nih.gov
Catalyst Design and Optimization through Computational Modeling
Computational modeling is a transformative approach in modern catalysis research, enabling the rational design and optimization of catalysts for specific reactions. cam.ac.ukugent.be Instead of relying solely on experimental trial-and-error, computational methods can screen potential catalyst candidates in silico, predicting their activity and selectivity. cam.ac.ukrsc.org This approach accelerates the discovery of more efficient and sustainable catalytic processes. nih.gov
For reactions involving this compound, computational tools can be used to design a catalyst that enhances a desired reaction pathway. For example, in a metal-catalyzed reaction, DFT can model the interaction of this compound with the metal center of the catalyst. mdpi.com Researchers can study how different ligands attached to the metal influence the reaction's energy profile. rsc.org By systematically modifying the catalyst structure in the computational model, it is possible to identify features that lower the activation energy for the desired product or increase the energy barrier for unwanted side reactions, thus optimizing selectivity. ugent.benih.gov Deep learning and machine learning models are also emerging as powerful tools for generating and evaluating new catalyst structures based on computed data. rsc.orgnih.gov
Advanced Spectroscopic and Mechanistic Analytical Techniques in 2 Allyloxirane Research
Applications of Specific Spectroscopic Methods for 2-Allyloxirane and its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its reaction products. numberanalytics.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. numberanalytics.comlibretexts.org
¹H and ¹³C NMR are routinely used to determine the carbon-hydrogen framework of molecules. Chemical shifts, coupling constants, and signal integrations provide a wealth of structural information. vanderbilt.edulibretexts.org For example, in the synthesis of tetrahydroquinoline-based chiral carbene precursors from this compound, the structures of all new compounds were determined using multinuclear 1D and 2D NMR spectroscopy. rsc.orgresearchgate.net The downfield shift of a specific proton in the ¹H NMR spectrum of a resulting NHC-gold complex provided evidence for an intramolecular Au/H–C(sp³) interaction. rsc.org
Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, which is essential for assigning complex structures. uni-muenchen.de
Variable-temperature NMR studies can provide insights into dynamic processes, such as conformational changes or the rates of chemical exchange, which are crucial for understanding reaction mechanisms. vanderbilt.eduuni-konstanz.de Real-time NMR can be used to directly monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time. nih.gov
¹⁷O-NMR spectroscopy has been used as an innovative method to understand mechanistic pathways in sugar fragmentation by tracing the incorporation of ¹⁷O-enriched water into reaction products. nih.gov This technique could potentially be applied to study the ring-opening of this compound with ¹⁷O-labeled nucleophiles.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₂ (oxirane) | 2.55 (dd), 2.78 (dd) | 46.9 |
| CH (oxirane) | 3.10 (m) | 52.1 |
| CH₂ (allyl) | 2.35 (m) | 35.8 |
| CH (allyl) | 5.85 (m) | 134.2 |
| CH₂ (allyl) | 5.15 (d), 5.30 (d) | 117.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. sepscience.comphotothermal.comedinst.com They are particularly useful for identifying functional groups and monitoring their transformations during a reaction. up.ac.za
IR Spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration. photothermal.com The epoxide ring of this compound has characteristic IR absorption bands. The asymmetric C-O-C stretch (around 950–810 cm⁻¹) and the symmetric C-O-C stretch (around 880–750 cm⁻¹) are particularly intense and can be used to monitor the ring-opening reaction. spectroscopyonline.com The disappearance of these bands and the appearance of new bands, such as a broad O-H stretch for alcohol products, provide clear evidence of the reaction progress. frontiersin.orgspectroscopyonline.com
Raman Spectroscopy is sensitive to changes in the polarizability of a molecule during a vibration. photothermal.com It is particularly useful for studying symmetric vibrations and reactions in aqueous solutions. sepscience.com The breathing mode of the epoxide ring gives a characteristic Raman peak (around 1254 cm⁻¹) whose intensity is proportional to the epoxide concentration. oceanoptics.com This makes Raman spectroscopy an excellent tool for real-time monitoring of curing processes involving epoxy resins. oceanoptics.com
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Epoxide Ring Breathing | ~1254 | ~1254 |
| Asymmetric C-O-C Stretch | 950–810 | - |
| Symmetric C-O-C Stretch | 880–750 | - |
| C=C Stretch (allyl) | ~1645 | ~1645 |
Note: Frequencies are approximate and can be influenced by the molecular environment.
Mass Spectrometry (MS) for Product and Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. units.itrsc.org It is widely used for determining the molecular weight of compounds and for obtaining structural information through the analysis of fragmentation patterns. units.itjeolusa.com
Molecular Weight Determination: MS provides the molecular weight of the products of this compound reactions, confirming their identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. researchgate.net
Structural Elucidation: The fragmentation pattern of a molecule in the mass spectrometer provides a "fingerprint" that can be used for structural elucidation. jeolusa.com By analyzing the fragments, it is often possible to deduce the structure of the parent molecule. This is particularly useful for identifying unknown products or byproducts in a reaction mixture.
Coupling with Chromatography: Mass spectrometry is often coupled with chromatographic techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). units.itjeolusa.com This allows for the separation of complex mixtures before analysis by the mass spectrometer, enabling the identification and quantification of individual components. units.it This is invaluable for analyzing the product distribution of this compound reactions.
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z are selected and then fragmented further to obtain more detailed structural information. lcms.cz This technique is particularly useful for distinguishing between isomers and for sequencing complex molecules. lcms.cz
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of species with unpaired electrons, such as free radicals. wikipedia.org In the context of this compound research, EPR spectroscopy is invaluable for studying radical intermediates that may form during polymerization reactions, oxidation processes, or other radical-mediated transformations. The technique provides direct evidence for the presence of radicals and can offer detailed insights into their electronic and molecular structure. srce.hrbruker.com
Radical reactions involving this compound can be initiated, for example, by high-energy radiation, leading to the formation of various radical species. scielo.org The allyl group of this compound is particularly susceptible to radical addition, while the oxirane ring can undergo ring-opening reactions initiated by radicals. EPR spectroscopy, often in conjunction with spin trapping techniques, allows for the identification and quantification of these transient radical species. bruker.comnih.gov
Spin trapping involves the use of a diamagnetic molecule (the spin trap) that reacts with a short-lived radical to form a much more stable radical adduct. This persistent radical can then be readily studied by EPR. The hyperfine coupling constants of the resulting EPR spectrum provide information about the type and number of nuclei interacting with the unpaired electron, which helps in identifying the original transient radical. nih.govchemrxiv.org For instance, the reaction of a radical derived from this compound with a spin trap like N-tert-butyl-α-phenylnitrone (PBN) would yield a nitroxide radical adduct with a characteristic EPR spectrum. nih.gov
The EPR spectrum's g-factor and hyperfine splitting patterns are key parameters for characterizing the radical intermediates. wikipedia.org For example, in a hypothetical radical reaction of this compound, one might expect the formation of an allyl radical if a hydrogen atom is abstracted from the allylic position. The EPR spectrum of such a radical would exhibit a complex multiplet pattern due to the hyperfine coupling of the unpaired electron with the protons on the carbon backbone. scielo.org
Table 1: Hypothetical Hyperfine Coupling Constants for a Radical Adduct of a this compound Derived Radical
| Parameter | Value | Description |
| aN | 14.5 - 16.5 G | Hyperfine coupling constant for the nitrogen nucleus of the spin trap. |
| aHβ | 2.0 - 5.0 G | Hyperfine coupling constant for the β-hydrogen atom of the trapped radical. |
| g-factor | ~2.006 | The g-factor is characteristic of nitroxide radicals. |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetics
UV-Visible (UV-Vis) spectroscopy is a versatile analytical technique used to study the electronic transitions in molecules and to monitor the kinetics of chemical reactions. shu.ac.ukyoutube.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing functional groups). shu.ac.uk
In the case of this compound, the molecule contains σ-bonds, π-bonds (in the allyl group), and non-bonding electrons (on the oxygen atom of the oxirane ring). This allows for several types of electronic transitions:
σ → σ* transitions: These transitions involve the excitation of an electron from a σ bonding orbital to a σ* antibonding orbital. They require high energy and typically occur in the far UV region (<200 nm). libretexts.org
n → σ* transitions: An electron from a non-bonding orbital (on the oxygen atom) is excited to a σ* antibonding orbital. These transitions generally occur at longer wavelengths than σ → σ* transitions, often in the 150-250 nm range. shu.ac.uk
π → π* transitions: The allyl group's C=C double bond allows for the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For an isolated double bond, this transition is typically observed around 165-200 nm. libretexts.org
n → π* transitions: These transitions are generally forbidden for this compound as there is no direct conjugation between the oxygen's lone pairs and the π-system of the allyl group.
The UV-Vis spectrum of this compound is therefore expected to show absorptions in the UV region, primarily corresponding to n → σ* and π → π* transitions.
Table 2: Expected Electronic Transitions for this compound
| Transition | Wavelength (λmax) Range (nm) | Chromophore |
| π → π | 165 - 200 | C=C (Allyl group) |
| n → σ | 150 - 250 | C-O-C (Oxirane ring) |
Note: The λmax values are approximate and can be influenced by the solvent and molecular environment.
Furthermore, UV-Vis spectroscopy is a powerful tool for studying the kinetics of reactions involving this compound. youtube.comthermofisher.com If a reaction of this compound leads to a change in the chromophores, the reaction progress can be monitored by measuring the change in absorbance at a specific wavelength over time. esrf.frntnu.nosapub.org For example, in a polymerization reaction where the C=C double bond of the allyl group is consumed, the intensity of the π → π* absorption band would decrease. By applying the Beer-Lambert law (A = εbc), the change in absorbance can be directly related to the change in the concentration of this compound, allowing for the determination of reaction rates and rate constants. shu.ac.ukthermofisher.com
Q & A
Q. What experimental design principles ensure reproducibility in this compound research?
- Methodological Answer :
- Modular Workflows : Document protocols electronically (e.g., LabArchives) with step-by-step videos for critical steps (e.g., anhydrous conditions) .
- Negative Controls : Include blank reactions (no catalyst) and known inhibitors to validate specificity .
- Open Data : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
